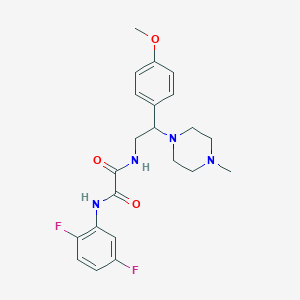

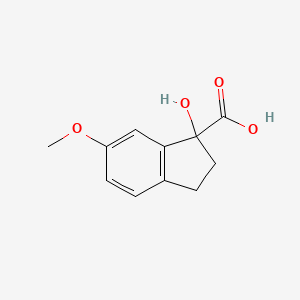

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives can be synthesized from naturally occurring furanone compounds . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Molecular Structure Analysis

The molecular structure of benzofuran compounds is versatile and unique, which makes them an important basis for medicinal chemistry .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions, but also high yield .Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely depending on their specific structures and substituents .Scientific Research Applications

Potential CNS D-2 Dopamine Receptor Imaging Agent

A study by Murphy et al. (1990) synthesized and characterized iodobenzamide analogues, including derivatives with a benzofuran fused ring system, to investigate their potential as CNS D-2 dopamine receptor imaging agents. The specific analogue, identified as IBF (21), demonstrated significant binding affinity to rat striatal tissue preparation, suggesting its potential as an imaging agent for CNS D-2 dopamine receptors. This finding highlights the utility of benzofuran derivatives in developing new dopamine receptor imaging agents, which could aid in diagnosing and researching neurological disorders (Murphy et al., 1990).

Anticancer Activity and Tubulin Polymerization Inhibition

Pieters et al. (1999) conducted a study on a series of dihydrobenzofuran lignans and related compounds for their potential anticancer activity. The research indicated that specific dihydrobenzofuran derivatives showed promising activity against leukemia and breast cancer cell lines. These compounds inhibited mitosis in cell culture by interacting with the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization. This study underscores the significance of benzofuran derivatives as potential antitumor agents that could contribute to the development of new cancer therapies (Pieters et al., 1999).

Anti-inflammatory Activity

Hu et al. (2011) identified two new benzofuran derivatives from Liriope spicata var. prolifera that exhibited significant anti-inflammatory activity. These compounds showed inhibitory activity against neutrophil respiratory burst, indicating their potential as anti-inflammatory agents. This discovery adds to the body of knowledge on the therapeutic applications of benzofuran derivatives in treating inflammatory conditions (Hu et al., 2011).

VEGFR-2 Tyrosine Kinase Inhibition and Anticancer Activity

Abdelhafez et al. (2014) designed and synthesized benzofuran derivatives to evaluate their inhibitory activity against vascular endothelial growth factor receptor (VEGFR-2) and their cytotoxicity on various human cancer cell lines. The study found that certain benzofuran derivatives exhibited potent anti-VEGFR-2 activity and cytotoxicity, suggesting their potential as anticancer agents targeting the VEGFR-2 tyrosine kinase. This research provides insight into the role of benzofuran derivatives in cancer treatment, particularly in inhibiting angiogenesis (Abdelhafez et al., 2014).

Mechanism of Action

Target of Action

Benzofuran compounds, which n-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells .

Biochemical Pathways

Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Some substituted benzofurans have been shown to have dramatic anticancer activities .

Action Environment

It is known that changes in lifestyle and environmental factors have emerged as leading causes of death in both developing and developed countries .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .

Cellular Effects

Molecular Mechanism

Some benzofuran derivatives have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-24-17-11-7-5-9-15(17)19(22)21-13-20(2,23)18-12-14-8-4-6-10-16(14)25-18/h4-12,23H,3,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVHNILKJVIRRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

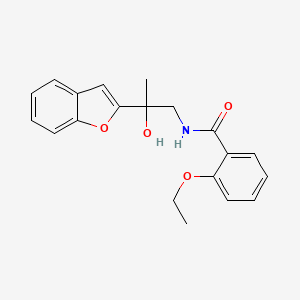

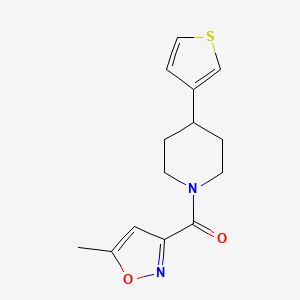

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2713955.png)

![1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/no-structure.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713964.png)

![3-Pyridin-3-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2713965.png)

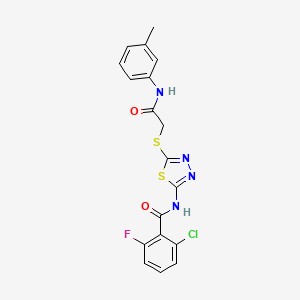

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2713966.png)

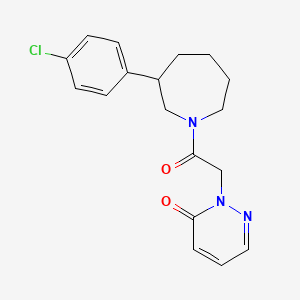

![N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide](/img/structure/B2713970.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide](/img/structure/B2713971.png)

![N-(4-acetylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2713973.png)

![6-(Benzo[d]thiazole-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2713974.png)